N-(3,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a chemical compound with the molecular formula C20H17Cl2N3OS and a molecular weight of 418.34. This compound has garnered significant interest due to its potential biological applications.
Mechanism of Action
Target of Action
The primary targets of this compound are Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFR is a tyrosine kinase receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor of EGFR and HDAC . It inhibits the EGFR pathway by preventing the phosphorylation of EGFR, thereby blocking the signal transduction pathway that leads to cell proliferation . On the other hand, it inhibits HDAC activity, leading to increased acetylation levels of histones H3 and H4 . This alters the chromatin structure and modulates gene expression .
Biochemical Pathways
The compound affects the EGFR signaling pathway and the histone acetylation process . By inhibiting EGFR, it downregulates the EGFR-induced phosphorylation of AKT and ERK . By inhibiting HDAC, it increases the acetylation levels of histones H3 and H4 .
Pharmacokinetics
The compound’s effectiveness against the nci-h1975 cell line suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound exhibits potent antiproliferative activity against the NCI-H1975 cell line, a non-small cell lung cancer (NSCLC) cell line . It significantly suppresses the expression of EGFR and the phosphorylation of the EGF-induced pathways .
Action Environment
The compound’s effectiveness in both in vitro and in vivo experiments suggests it may be stable and effective under physiological conditions .
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its biological activity. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.
Comparison with Similar Compounds
Compared to other similar compounds, N-(3,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine stands out due to its unique combination of functional groups and biological activity. Similar compounds include (4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone and 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol. These compounds share structural similarities but may differ in their specific biological activities and applications .
Properties
IUPAC Name |
[4-(3,4-dichloroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS/c21-16-6-5-13(11-17(16)22)24-19-14-3-1-2-4-18(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAYCTSNRWGTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.